molecular formula C19H21FN2O3S B11170986 N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide

N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide

Cat. No.: B11170986
M. Wt: 376.4 g/mol
InChI Key: OLPVVCCPQDMJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide is a chemical compound with the molecular formula C14H20N2O3S This compound is known for its unique structural features, which include a cyclohexylsulfamoyl group and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product . The reaction can be represented as follows:

4-acetamidobenzenesulfonyl chloride+cyclohexylamineThis compound\text{4-acetamidobenzenesulfonyl chloride} + \text{cyclohexylamine} \rightarrow \text{this compound} 4-acetamidobenzenesulfonyl chloride+cyclohexylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of enzyme-mediated reactions, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs .

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide

InChI

InChI=1S/C19H21FN2O3S/c20-15-6-4-5-14(13-15)19(23)21-16-9-11-18(12-10-16)26(24,25)22-17-7-2-1-3-8-17/h4-6,9-13,17,22H,1-3,7-8H2,(H,21,23)

InChI Key

OLPVVCCPQDMJLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.